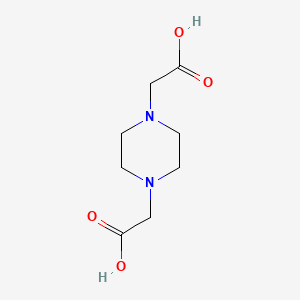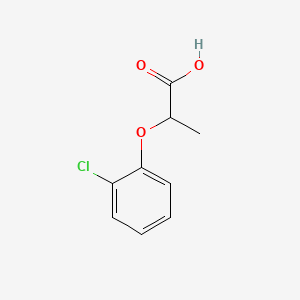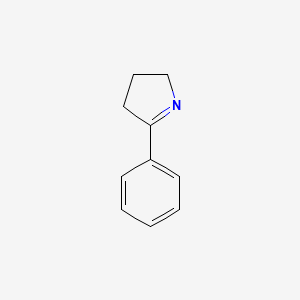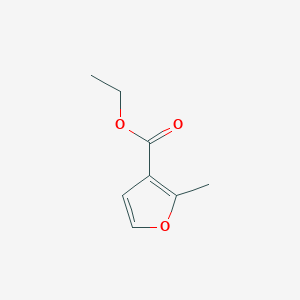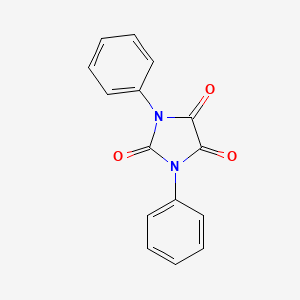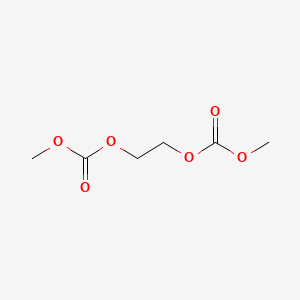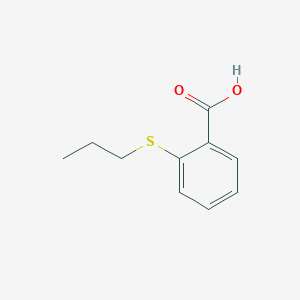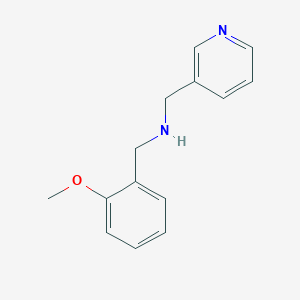
(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine” is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 . It is provided by several suppliers for research purposes .
Synthesis Analysis
While specific synthesis methods for “(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine” were not found, there are general methods for synthesizing substituted pyridines . These methods involve the remodeling of (Aza)indole/Benzofuran skeletons . Another method involves challenging nucleophiles in cross-coupling arylations .Molecular Structure Analysis
The InChI key for this compound is JYSAUAOMUUOHEL-UHFFFAOYSA-N . The canonical SMILES representation is COC1=CC=CC=C1CNCC2=CN=CC=C2 .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 358.3±27.0 °C, and its predicted density is 1.092±0.06 g/cm3 . The compound has a predicted pKa of 7.54±0.20 .Wissenschaftliche Forschungsanwendungen
Manganese(II) Complexes
A study by Wu et al. (2004) synthesized manganese(II) complexes using ligands derived from aminomethylpyridine, including a ligand similar to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine. These complexes were explored for their structures and magnetic properties, finding that the ether oxygen atom does not coordinate to the Mn(II) centre in some cases. The complexes exhibited varied magnetic interactions, including antiferromagnetic and weak ferromagnetic interactions (Wu, Bouwman, Mills, Spek, & Reedijk, 2004).
Diiron(III) Complexes for Methane Monooxygenases
Sankaralingam and Palaniandavar (2014) reported on diiron(III) complexes with tridentate 3N ligands, serving as functional models for methane monooxygenases. These complexes, including derivatives similar to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, were tested for selective hydroxylation of alkanes, demonstrating efficient catalysis and good alcohol selectivity (Sankaralingam & Palaniandavar, 2014).
Platinum(II) and Palladium(II) Complexes
Ghani and Mansour (2011) synthesized Pt(II) and Pd(II) complexes using ligands like (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, exploring their potential as anticancer compounds. These complexes were studied for their molecular structures, vibrational frequencies, and cytotoxicity, showing activity against various cancer cell lines (Ghani & Mansour, 2011).
3D-QSAR Studies on c-Met Active Site
Lee et al. (2013) conducted 3D-QSAR studies on chemical features of pyridine-2-amines in the external region of c-Met active site. The study evaluated the inhibitory potency of compounds, including those related to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, for their potential in therapeutic applications (Lee, Lee, Kim, & Chae, 2013).
Palladium(II) Complexes as Catalysts
Nyamato et al. (2015) developed potential hemilabile (imino)pyridine Palladium(II) complexes, including derivatives of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, as selective ethylene dimerization catalysts. The study integrated both experimental and theoretical approaches, revealing high catalytic activities in selective ethylene dimerization (Nyamato, Ojwach, & Akerman, 2015).
Antioxidant and Acetylcholinesterase Inhibitory Properties
Méndez and Kouznetsov (2015) investigated the antioxidant and acetylcholinesterase inhibitory properties of γ-pyridinyl amine derivatives, including compounds related to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine. The study identified compounds with significant antioxidant capacity and moderate AChE inhibitory properties (Méndez & Kouznetsov, 2015).
Ruthenium Complexes as Catalysts
Sole et al. (2019) synthesized novel air-stable ruthenium(II) complexes bearing tridentate ligands related to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine. These complexes were studied for their catalytic activity, particularly in hydrogenation reactions, showcasing efficient and selective catalytic properties (Sole, Bortoluzzi, Spannenberg, Tin, Beghetto, & de Vries, 2019).
Cobalt(II) Complexes for Polymerisation
Ahn et al. (2016) explored Cobalt(II) complexes containing N,N-di(2-picolyl)amine-based ligands, including those akin to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, for their application in methyl methacrylate polymerisation. These complexes demonstrated varied catalytic activities and yielded syndiotactic poly(methylmethacrylate) (Ahn, Choi, Jung, Nayab, & Lee, 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-14-7-3-2-6-13(14)11-16-10-12-5-4-8-15-9-12/h2-9,16H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSAUAOMUUOHEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353963 |
Source


|
| Record name | 1-(2-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxybenzyl)-1-(pyridin-3-yl)methanamine | |
CAS RN |
353779-38-1 |
Source


|
| Record name | 1-(2-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B1361811.png)

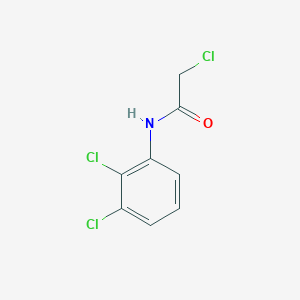
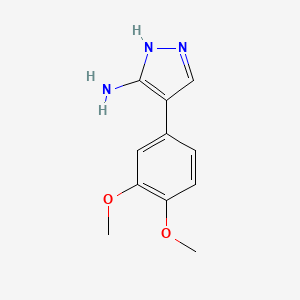
![6-Chloro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1361818.png)
![Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1361821.png)
